molecular formula C25H27N3O4S B2701752 Methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946276-37-5

Methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2701752
CAS RN: 946276-37-5
M. Wt: 465.57
InChI Key: NYFANXGBPVGXHT-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The compound contains a piperidine ring, a thioxo group, and a carboxylate group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Organoboron compounds, which might be related to this compound, are highly valuable building blocks in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Scientific Research Applications

Synthesis and Chemical Characterization

Research into structurally related compounds often aims at understanding their synthesis pathways and chemical properties. For instance, the study on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives reveals a novel cyclopropanation process. This research highlights the potential for creating constrained amino acid systems, which could have implications in developing peptides with unique biological activities (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Potential Pharmacological Applications

The synthesis and evaluation of new quinazoline derivatives for antimicrobial activities are a significant area of research. The development of compounds with potent antibacterial and antifungal properties against various pathogens suggests the potential of quinazoline derivatives in medical applications (Desai, Shihora, & Moradia, 2007).

Enantioselective Synthesis

The enantioselective synthesis of pharmaceutical compounds is crucial for developing drugs with high efficacy and minimal side effects. Research on the enantioselective process for preparing CGRP receptor inhibitors demonstrates the importance of stereochemistry in drug development. The study discusses the advantages of various synthetic routes to achieve high purity and yield of the desired enantiomers, which could be relevant to synthesizing the compound (Cann et al., 2012).

Antitumor and Antimicrobial Activities

The exploration of quinazoline derivatives for their antitumor and antimicrobial activities is an ongoing research theme. Novel synthetic routes have led to compounds that exhibit broad-spectrum antitumor activity, highlighting the potential of these molecules in cancer therapy (Al-Suwaidan et al., 2016). Similarly, antimicrobial studies on related compounds reveal their potential as new antibacterial agents (Miyamoto et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-32-24(31)19-7-8-20-21(16-19)26-25(33)28(23(20)30)14-11-22(29)27-12-9-18(10-13-27)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFANXGBPVGXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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